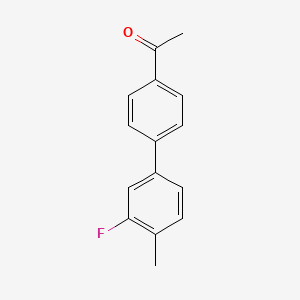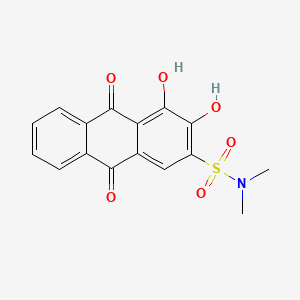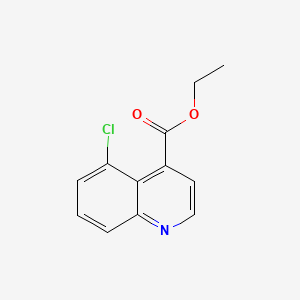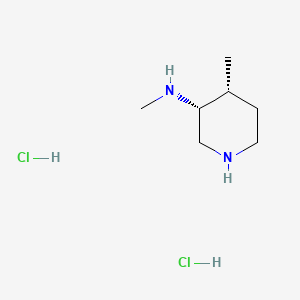
2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is a chemical compound with the CAS Number: 1315281-29-8 . It has a molecular weight of 242.51 . The compound is white to off-white to light orange-yellow solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.51 . It is a white to off-white to light orange-yellow solid . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed and characterized various compounds that share structural similarities with 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, exploring their potential in synthesis and material science. For instance, studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provide insights into their synthesis, crystal structures, and theoretical analyses using Density Functional Theory (DFT) (Liao et al., 2022; Huang et al., 2021). These works are pivotal for understanding the properties and applications of similar compounds in the synthesis of complex molecules and materials.
Molecular Structure and Analysis
DFT studies are commonly used to predict the molecular structure and properties of such compounds, offering a theoretical foundation for experimental findings. The characterization and analysis of similar compounds, such as 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, through spectroscopic methods and X-ray diffraction, complemented by DFT calculations, reveal their molecular structure, electrostatic potential, and frontier molecular orbitals (Yang et al., 2021). These analyses are crucial for the development of new materials and catalysts.
Applications in Organic Synthesis
The application of this compound derivatives in organic synthesis, particularly in the formation of boronate esters and subsequent cross-coupling reactions, highlights its utility in constructing complex organic frameworks. Microwave-assisted synthesis methods have been developed for N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, facilitating the rapid and efficient synthesis of heteroaryl-substituted benzimidazoles, showcasing the compound's versatility in synthetic chemistry (Rheault et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound likely participates in transmetalation, a process where the boron group is transferred from the organoboron compound to a palladium catalyst . This reaction is facilitated by the boronic acid pinacol ester group in the compound.
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Pharmacokinetics
It’s noted that the compound is sparingly soluble in water (023 g/L) , which could impact its bioavailability.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . These precautions help maintain the stability and efficacy of the compound.
Propiedades
IUPAC Name |
2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQXZCYTVMKINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)


![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)




![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)